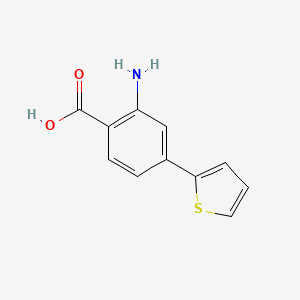

2-Amino-4-(thiophen-2-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXQPMJFVHLSST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Established Synthetic Routes to 2-Amino-4-(thiophen-2-yl)benzoic Acid and its Precursors

The construction of the this compound scaffold can be envisioned through several established synthetic paradigms, primarily focusing on the formation of the key carbon-carbon bond between the benzoic acid and thiophene (B33073) rings.

Multi-Step Approaches via Functional Group Interconversions

Multi-step synthetic sequences are a cornerstone of organic synthesis, allowing for the careful and controlled introduction and modification of functional groups. A plausible multi-step approach to this compound would likely involve the synthesis of a suitably substituted anthranilic acid precursor followed by the introduction of the thiophene ring, or vice-versa.

One potential strategy begins with a commercially available substituted nitrobenzoic acid. For instance, a 4-halo-2-nitrobenzoic acid could serve as a starting point. The synthesis of a related compound, 4-amino-N-acetyl-anthranilic acid, from 4-nitro-N-acetyl-anthranilic acid via catalytic hydrogenation highlights a key transformation that would be necessary in such a multi-step route. prepchem.com In this documented procedure, the nitro group is reduced to an amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. prepchem.com This type of reaction is a fundamental functional group interconversion.

Following the potential coupling of a thiophene unit to the 4-position (discussed in the next section), the reduction of the nitro group at the 2-position would be a critical step to furnish the final aminobenzoic acid structure.

| Step | Reaction Type | Reactants | Reagents/Conditions | Product |

| 1 | Halogenation | 2-Nitrobenzoic acid | Halogenating agent (e.g., NBS) | 4-Halo-2-nitrobenzoic acid |

| 2 | C-C Coupling | 4-Halo-2-nitrobenzoic acid, Thiophene derivative | Palladium catalyst, Base | 2-Nitro-4-(thiophen-2-yl)benzoic acid |

| 3 | Reduction | 2-Nitro-4-(thiophen-2-yl)benzoic acid | Reducing agent (e.g., H₂, Pd/C) | This compound |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Thiophene-Benzoic Acid Conjugation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for the formation of carbon-carbon bonds between aryl or heteroaryl moieties. This reaction would be a highly effective strategy for conjugating the thiophene and benzoic acid rings in the synthesis of this compound.

The general approach involves the reaction of an aryl or heteroaryl halide (or triflate) with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, two primary disconnection approaches are feasible:

Coupling of a 4-halobenzoic acid derivative with a thiophene boronic acid: A 4-halo-2-aminobenzoic acid (or its protected form) could be coupled with thiophen-2-ylboronic acid.

Coupling of a 2-halothiophene with a 4-boronylbenzoic acid derivative: A 2-halothiophene could be reacted with a 4-boronic acid-2-aminobenzoic acid derivative.

The Suzuki-Miyaura reaction has been successfully employed in the synthesis of various biaryl compounds, including those with structural similarities to the target molecule. For instance, the synthesis of 2-amino-6-arylbenzothiazoles has been achieved through the Suzuki cross-coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids, demonstrating the utility of this reaction in constructing biaryl systems containing a heterocyclic component. nih.gov Similarly, the synthesis of chiral biaryl compounds has been accomplished using palladium-catalyzed asymmetric Suzuki-Miyaura coupling reactions. organic-chemistry.org

| Reactant A | Reactant B | Catalyst System | Product |

| 4-Bromo-2-aminobenzoic acid | Thiophen-2-ylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | This compound |

| 2-Bromothiophene | 2-Amino-4-boronobenzoic acid | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | This compound |

Condensation and Cyclization Reactions in Related Thiophene-Aminobenzoic Acid Systems

Condensation and cyclization reactions are fundamental in the synthesis of heterocyclic compounds. While not directly forming the C-C bond between the thiophene and benzoic acid rings in the target molecule, these reactions are crucial for the synthesis of related thiophene-fused systems and precursors.

For example, the Gewald aminothiophene synthesis is a well-established method for preparing 2-aminothiophenes. prepchem.comnih.gov This reaction involves the base-catalyzed condensation of a ketone or aldehyde with an activated nitrile, followed by cyclization with elemental sulfur. prepchem.com Such a strategy could be employed to synthesize a thiophene ring that is subsequently coupled to a benzoic acid derivative.

Furthermore, condensation reactions of 2-aminothiophenols with carboxylic acids are a common route to benzothiazoles, which are structurally related to the target molecule. scispace.comresearchgate.net These reactions often proceed via the formation of an amide intermediate followed by cyclization. While this does not directly apply to the synthesis of this compound, it illustrates the importance of condensation and cyclization strategies in the broader context of synthesizing molecules containing both amino and sulfur-containing heterocyclic moieties. The synthesis of novel benzothiophene (B83047) derivatives has also been achieved via cyclization reactions of appropriately substituted precursors. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis for Related Thiophene Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. indexcopernicus.comnih.gov The application of microwave irradiation has been successfully demonstrated in the synthesis of various heterocyclic compounds related to the target molecule.

For instance, the synthesis of benzothiazoles, which share structural motifs with this compound, has been efficiently carried out using microwave-assisted condensation of 2-aminothiophenol (B119425) with carboxylic acids in the absence of a solvent. scispace.comresearchgate.net This approach avoids the use of volatile organic solvents and significantly shortens the reaction time. scispace.comresearchgate.net Microwave-assisted one-pot synthesis of benzothiazole (B30560) and benzoxazole (B165842) libraries has also been reported. ias.ac.in

Furthermore, the Suzuki coupling reaction, a key step in the proposed synthesis of the target molecule, can be effectively promoted by microwave irradiation. A solvent-free, microwave-assisted Suzuki coupling of thienyl boronic acids with thienyl bromides has been developed for the rapid and efficient synthesis of thiophene oligomers. researchgate.net This methodology highlights the potential for applying green chemistry principles to the synthesis of thiophene-containing biaryl compounds.

| Reaction Type | Reactants | Conditions | Advantages |

| Condensation | 2-Aminothiophenol, Carboxylic acids | Microwave, Solvent-free | Reduced reaction time, Avoids volatile organic solvents |

| Suzuki Coupling | Thienyl boronic acids, Thienyl bromides | Microwave, Solvent-free, Al₂O₃ support | Rapid synthesis, Environmentally friendly |

| Ullmann Coupling | Anthranilic acids, Aryl bromides | Microwave | Good to excellent yields, Shorter reaction times |

Solvent-Free and Catalytic Methods for Analogous Compounds

Solvent-free reactions and the use of efficient catalysts are central tenants of green chemistry. The development of synthetic methods that eliminate or reduce the use of hazardous solvents is a major goal. As mentioned, microwave-assisted synthesis of benzothiazoles has been achieved under solvent-free conditions. scispace.comresearchgate.net

In addition to microwave-assisted methods, other catalytic approaches that align with green chemistry principles have been developed for related transformations. For example, the use of L-proline as an organocatalyst in the synthesis of pyrans and thiopyrans demonstrates a move away from traditional metal-based catalysts. nih.gov While not directly applicable to the C-C bond formation in the target molecule, it showcases the trend towards more sustainable catalytic systems.

The development of transition-metal-catalyst-free methods for the synthesis of anthranilic acid derivatives further underscores the progress in green synthetic chemistry. rsc.org These approaches often rely on alternative activation strategies, reducing the reliance on potentially toxic and expensive heavy metals.

Chemical Transformations and Derivatization

Reactivity of the Amino Group

The amino group (-NH2) attached to the benzene (B151609) ring is a key site for nucleophilic reactions, allowing for the formation of various nitrogen-containing derivatives. Its reactivity is influenced by the electronic effects of the thiophene (B33073) and carboxylic acid substituents on the aromatic ring.

The amino group of 2-Amino-4-(thiophen-2-yl)benzoic acid can readily undergo acylation or amidation when treated with acylating agents such as acid chlorides, anhydrides, or other activated carboxylic acids. These reactions result in the formation of an amide linkage. This transformation is fundamental in medicinal chemistry for modifying the properties of a parent molecule. While aminocarboxylic acids can be inert in certain acidic media due to the formation of energetically unfavorable dications (ammonium and acylium cation), specific conditions can facilitate these reactions. mdpi.com For instance, the use of tailored phosphoric acid esters as Lewis bases can abrogate the charge-charge repulsion and enable aromatic acylation. mdpi.com

Table 1: Examples of Acylation/Amidation Reactions on Amino Group This table is illustrative of expected reactions based on general chemical principles.

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl chloride | 2-(Acetylamino)-4-(thiophen-2-yl)benzoic acid | Base (e.g., pyridine, triethylamine) |

| Benzoic anhydride (B1165640) | 2-(Benzamido)-4-(thiophen-2-yl)benzoic acid | Base, suitable solvent (e.g., DCM, THF) |

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases, also known as imines. This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. Schiff bases derived from thiophene and aminobenzoic acid moieties are of significant interest due to their potential biological activities. nih.govnih.gov For example, the reaction of 4-aminobenzoic acid with thiophene-2-carbaldehyde (B41791) in ethanol (B145695) yields the corresponding Schiff base, characterized by the C=N double bond. nih.gov Similarly, Schiff bases can be formed from 2-aminobenzoic acid and 2-thiophene carboxaldehyde. nih.gov This indicates that this compound would react analogously.

Table 2: Schiff Base Formation with Various Carbonyl Compounds This table is illustrative of expected reactions based on the reactivity of analogous compounds.

| Carbonyl Compound | Product Name | Typical Solvent |

|---|---|---|

| Benzaldehyde | 2-{[(E)-phenylmethylidene]amino}-4-(thiophen-2-yl)benzoic acid | Ethanol, Methanol |

| Acetone | 2-[(propan-2-ylidene)amino]-4-(thiophen-2-yl)benzoic acid | Ethanol |

The formation of the imine group (-N=CH-) is a key characteristic of these reactions. researchgate.net The stability of the resulting Schiff base is often enhanced when aromatic aldehydes or ketones are used. researchgate.net

The aromatic amino group can be converted into a diazonium salt (-N2+) through a process called diazotization. This reaction is typically carried out by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO2), in the presence of a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions, known as Sandmeyer or Schiemann reactions, to introduce a wide range of functional groups onto the aromatic ring by replacing the diazonium group. mdpi.comresearchgate.net

Potential functionalization pathways include:

Halogenation: Reaction with CuCl, CuBr, or KI to introduce -Cl, -Br, or -I.

Cyanation: Reaction with CuCN to introduce a nitrile group (-CN).

Hydroxylation: Heating in the presence of water to introduce a hydroxyl group (-OH).

Fluorination: Reaction with HBF4 (Schiemann reaction) to introduce fluorine (-F).

Azo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form azo compounds, which are often highly colored dyes. researchgate.net

This tandem diazotization/functionalization approach provides a powerful synthetic route to a diverse array of derivatives that would be difficult to access directly. nih.gov

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is an acidic and electrophilic center, enabling reactions such as esterification, amide bond formation, and salt formation.

The carboxylic acid group of this compound can be converted into esters or amides.

Esterification: This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H2SO4) under reflux conditions (Fischer esterification).

Amide Bond Formation: The direct condensation of the carboxylic acid with a primary or secondary amine is a key reaction. nih.gov This process often requires activating agents (e.g., DCC, EDC, HOBt) or the use of metal catalysts like those based on titanium (e.g., TiCl4, TiF4) or zirconium to facilitate the reaction, which can proceed in moderate to excellent yields. mdpi.comnih.govresearchgate.net Biocatalytic methods using enzymes like carboxylic acid reductases have also been developed for amide synthesis. chemrxiv.org

These reactions are crucial for creating peptide-like structures or for modifying the solubility and pharmacokinetic properties of the parent molecule.

As a carboxylic acid, this compound can react with bases (e.g., sodium hydroxide, amines) to form carboxylate salts. Salt formation is a common strategy in the pharmaceutical industry to improve the solubility and stability of active pharmaceutical ingredients (APIs).

Furthermore, the molecule is a prime candidate for co-crystal engineering. Co-crystals are multi-component crystalline solids formed between an API and a co-former through non-covalent interactions, primarily hydrogen bonding. mdpi.com The presence of both a hydrogen bond donor (the amino group and carboxylic acid OH) and a hydrogen bond acceptor (the carboxylic acid carbonyl oxygen and the amino nitrogen) makes this compound an excellent candidate for forming co-crystals with various co-formers. rsc.orgresearchgate.net Amino acids, for instance, are often explored as safe and effective co-formers due to their ability to form strong hydrogen bonds via their zwitterionic moieties. nih.gov Co-crystallization can be used to modify key physicochemical properties like melting point, solubility, and bioavailability without altering the covalent structure of the molecule. mdpi.com

Transformations Involving the Thiophene Ring

The thiophene moiety within this compound is a focal point for chemical modification, allowing for the introduction of new functional groups through various reactions.

Electrophilic Aromatic Substitution Reactions

The thiophene ring is known to be more susceptible to electrophilic attack than benzene, a reactivity that is further influenced by the substituents on the connected phenyl ring. While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in available literature, the principles of reactivity for similar compounds suggest that the thiophene ring would be the preferred site of substitution over the more deactivated benzoic acid ring. The presence of the electron-donating amino group on the benzene ring can electronically influence the thiophene moiety, potentially activating it further for substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation. Typically, electrophilic substitution on a 2-substituted thiophene occurs preferentially at the 5-position due to the stability of the cationic intermediate.

Functionalization via Metalation and Subsequent Reactions

Metalation, particularly lithiation using organolithium reagents like n-butyllithium (n-BuLi), is a powerful method for functionalizing thiophene rings. This process involves the deprotonation of a carbon atom on the thiophene ring, creating a potent nucleophile that can react with a variety of electrophiles. For 2-substituted thiophenes, deprotonation typically occurs at the 5-position. In the case of this compound, the acidic protons of the carboxylic acid and amino groups would first be deprotonated. Therefore, an excess of the organolithium reagent would be required to achieve metalation of the thiophene ring. Following metalation, the resulting organolithium species can be quenched with electrophiles to introduce a wide range of substituents.

Table 1: Potential Functionalization of the Thiophene Ring via Metalation

| Reagent Sequence | Electrophile | Resulting Functional Group at C5 of Thiophene |

| 1. Excess n-BuLi | 2. CO₂ | Carboxylic Acid (-COOH) |

| 1. Excess n-BuLi | 2. I₂ | Iodine (-I) |

| 1. Excess n-BuLi | 2. DMF | Aldehyde (-CHO) |

| 1. Excess n-BuLi | 2. (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

Synthesis of Conjugates and Hybrid Molecules

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it an excellent scaffold for the synthesis of conjugates and hybrid molecules. These groups serve as handles for attaching other molecular entities, such as different heterocyclic systems.

Linker Strategies for Coupling with Other Heterocycles

The amino and carboxylic acid groups on the benzoic acid portion of the molecule are ideal sites for forming amide bonds, a common and stable linkage in organic synthesis. The carboxylic acid can be activated (e.g., as an acid chloride or with coupling reagents like DCC or HATU) and reacted with an amino-functionalized heterocycle. Conversely, the amino group can react with an activated carboxylic acid on another heterocyclic molecule. This amide bond formation provides a robust strategy for creating a diverse library of hybrid molecules where this compound is linked to other pharmacologically or materially relevant heterocycles.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of 2-Amino-4-(thiophen-2-yl)benzoic acid is expected to exhibit distinct signals corresponding to the protons on the benzoic acid and thiophene (B33073) rings, as well as the amine and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group (-NH₂) will shield the protons on the benzoic ring, shifting them to a higher field (lower ppm), while the electron-withdrawing carboxylic acid group (-COOH) and the thiophene ring will deshield adjacent protons, moving them to a lower field (higher ppm).

The protons of the benzoic acid ring would likely appear as a complex multiplet system due to spin-spin coupling. The protons on the thiophene ring typically appear in the aromatic region, with their chemical shifts and coupling patterns being characteristic of a 2-substituted thiophene. The amine protons often present as a broad singlet, and the carboxylic acid proton is expected to be a broad singlet at a significantly downfield-shifted position.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | br s |

| Aromatic-H (Benzoic) | 6.5 - 8.0 | m |

| Aromatic-H (Thiophene) | 7.0 - 7.8 | m |

| -NH₂ | 4.0 - 6.0 | br s |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing at the lowest field. The aromatic carbons of both the benzoic and thiophene rings will resonate in the typical aromatic region (approximately 110-150 ppm). The carbon attached to the amino group will be shielded, while the carbons bonded to the carboxylic acid and the thiophene ring will be deshielded.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165 - 175 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-Thiophene | 135 - 145 |

| Aromatic C (Benzoic) | 110 - 135 |

| Aromatic C (Thiophene) | 120 - 130 |

| Aromatic C-COOH | 115 - 125 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the adjacent protons on the benzoic acid ring and between the protons on the thiophene ring, helping to delineate their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different spin systems. For instance, HMBC would show correlations from the protons on the thiophene ring to the carbon of the benzoic acid ring to which it is attached, confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy and Functional Group Assignments

The FT-IR spectrum of this compound would display characteristic absorption bands for the amine, carboxylic acid, and aromatic moieties. The O-H stretch of the carboxylic acid is expected to be a very broad band in the region of 2500-3300 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as two sharp to medium bands in the 3300-3500 cm⁻¹ region. The C=O stretch of the carboxylic acid would be a strong, sharp absorption around 1680-1710 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

| Thiophene | C-S Stretch | 600 - 800 |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the C=C stretching modes, are typically strong in the Raman spectrum. The C-S stretching vibration of the thiophene ring is also expected to be Raman active. The C=O stretch of the carboxylic acid will be present but may be weaker than in the IR spectrum. The N-H and O-H stretching vibrations are generally weak in Raman spectra. This complementary nature is invaluable for a complete vibrational assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For organic molecules with conjugated π systems and heteroatoms, such as this compound, the most common transitions are π → π* and n → π*.

The structure of this compound contains multiple chromophores: the benzoic acid ring, the thiophene ring, and the amino group. The extensive conjugation between the benzene (B151609) and thiophene rings, which form a biphenyl-like system, significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This extended π system is expected to result in strong absorption bands in the UV region, characteristic of π → π* transitions.

Furthermore, the presence of non-bonding electrons on the nitrogen atom of the amino group and the sulfur and oxygen atoms allows for n → π* transitions. These transitions are typically weaker in intensity compared to π → π* transitions and occur at longer wavelengths. The electronic absorption profile is also influenced by the amino (-NH2) and carboxylic acid (-COOH) groups, which can act as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity (ε). The charged forms of these groups, particularly the amino (NH3+) and carboxylate (COO–) groups, can also give rise to charge transfer (CT) transitions.

Table 1: Expected Electronic Transitions for this compound

| Type of Transition | Chromophore/Electrons Involved | Expected Relative Energy | Expected Relative Intensity |

|---|---|---|---|

| π → π | Conjugated π system (Benzene and Thiophene rings) | High | High (ε > 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Non-bonding electrons on N, S, and O atoms | Low | Low (ε < 2,000 L mol⁻¹ cm⁻¹) |

| Charge Transfer (CT) | Donor (e.g., Amino) and Acceptor (e.g., Carboxyl) groups | Variable | Variable |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C11H9NO2S), High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of its mass, allowing for unambiguous confirmation of its molecular formula. The theoretical monoisotopic mass is 219.0381 Da.

Electron impact (EI) or electrospray ionization (ESI) techniques are commonly used to generate ions for analysis. In positive-ion mode ESI-MS, the compound would primarily be observed as the protonated molecule [M+H]+ at an m/z (mass-to-charge ratio) of approximately 220.0459.

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For substituted benzoic acids, common fragmentation pathways include the loss of small neutral molecules. For this compound, the protonated molecule would likely undergo fragmentation through the following pathways:

Decarboxylation: Loss of carbon dioxide (CO2, 44.00 Da) from the carboxylic acid group.

Loss of Water: Elimination of a water molecule (H2O, 18.01 Da), particularly from the carboxylic acid group.

Cleavage of the C-C bond between the two aromatic rings.

Table 2: Predicted HRMS Fragments for [C11H9NO2S+H]+

| Fragment Ion Formula | Proposed Neutral Loss | Calculated m/z |

|---|---|---|

| [C11H10NO2S]+ | Parent Ion [M+H]+ | 220.0459 |

| [C11H8NOS]+ | H2O | 202.0354 |

| [C10H10NS]+ | CO2 | 176.0561 |

X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the absolute structure of a molecule.

While a specific single crystal structure for this compound has not been detailed in the reviewed literature, analysis of closely related compounds provides insight into the expected structural features. For example, the crystal structure of 4-(2-Thienylmethyleneamino)benzoic acid, which also contains thiophene and benzoic acid moieties, has been resolved. In this related structure, the molecule crystallizes in the monoclinic system, and significant intermolecular hydrogen bonding involving the carboxylic acid group dictates the crystal packing. Similarly, other substituted aminobenzoic acids often form dimers in the solid state through O—H···O hydrogen bonds between their carboxylic acid groups.

For this compound, one would expect a non-planar conformation, with a significant dihedral angle between the planes of the thiophene and benzene rings. The crystal packing would likely be dominated by hydrogen bonds involving both the amino group (N—H···O) and the carboxylic acid group (O—H···O).

Table 3: Representative Crystallographic Data for an Analogous Compound: 4-(2-Thienylmethyleneamino)benzoic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C12H9NO2S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.8801 (3) |

| b (Å) | 10.0849 (11) |

| c (Å) | 27.380 (3) |

| β (°) | 93.185 (1) |

| Volume (ų) | 1069.74 (18) |

| Z | 4 |

| Key Feature | Dihedral angle between benzene and thiophene rings is 41.91 (8)°. |

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk solid material. It is particularly useful for identifying the crystalline phase, assessing sample purity, and determining the degree of crystallinity.

The PXRD pattern of a crystalline compound is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are determined by the crystal lattice structure. For this compound, a PXRD analysis would confirm whether the synthesized bulk material is crystalline or amorphous. A crystalline sample would produce a pattern with sharp, well-defined peaks, while an amorphous sample would show a broad, featureless halo.

Furthermore, PXRD can be used to identify different polymorphic forms of the compound, as different crystal packing arrangements will produce distinct diffraction patterns. Comparing the experimental PXRD pattern of a synthesized batch to a simulated pattern derived from single-crystal X-ray data can confirm the phase purity of the bulk sample.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. These calculations are based on the principles of quantum mechanics and can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable conformation (the lowest energy state) and for calculating the energetic profiles of molecules. nih.gov The process typically involves selecting a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation approximately. nih.govresearchgate.net

For 2-Amino-4-(thiophen-2-yl)benzoic acid, DFT calculations would be employed to determine key structural parameters. The optimization process yields precise bond lengths, bond angles, and dihedral angles. A critical parameter for this molecule is the dihedral angle between the benzoic acid ring and the thiophene (B33073) ring, which dictates the degree of planarity and conjugation between the two aromatic systems. A smaller dihedral angle suggests greater electronic communication between the rings. Energetic profiles can reveal the relative stabilities of different conformers, for instance, those arising from the rotation of the carboxylic acid group.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(phenyl)-C(thiophene) | 1.48 Å |

| Bond Length | C(phenyl)-N(amino) | 1.38 Å |

| Bond Length | C(phenyl)-C(carboxyl) | 1.49 Å |

| Bond Angle | C-C(phenyl)-N | 121.5° |

| Dihedral Angle | (Phenyl Ring)-(Thiophene Ring) | 25.0° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. thaiscience.info A small energy gap suggests that the molecule is more reactive and can be easily excited. The distribution of these orbitals across the molecule is also informative. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoic acid moiety, while the LUMO might be distributed over the thiophene ring and the carboxylic acid group. This distribution influences the molecule's behavior in charge-transfer interactions.

| Property | Symbol | Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 | Energy of the outermost electron-donating orbital |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.95 | Energy of the lowest electron-accepting orbital |

| HOMO-LUMO Energy Gap | ΔE | 3.90 | Indicates chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. wolfram.com The map is color-coded: red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue represents regions of low electron density and positive electrostatic potential (prone to nucleophilic attack). Green and yellow areas denote intermediate potential. researchgate.net

For this compound, an MEP map would likely show negative potential (red/yellow) concentrated around the oxygen atoms of the carboxylic acid group and the sulfur atom of the thiophene ring, identifying them as sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group, highlighting them as sites for nucleophilic interaction.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be correlated with experimental spectra to confirm molecular structures and understand their electronic behavior.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. Comparing the calculated shifts with experimental data helps in the precise assignment of signals.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional modes of the chemical bonds. The calculated IR spectrum can be compared with the experimental Fourier-transform infrared (FT-IR) spectrum to assign vibrational bands to specific functional groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The calculated maximum absorption wavelength (λ_max) helps in interpreting the electronic structure and chromophores within the molecule.

Topological Analysis of Electron Density

Topological analysis of electron density provides a framework for characterizing chemical bonds and non-covalent interactions based on the features of the electron density distribution.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is the boundary of a molecule in the crystalline environment, defined by the regions where the electron density of the molecule is greater than that of all its neighbors.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.5 |

| O···H / H···O | 22.1 |

| C···H / H···C | 15.8 |

| S···H / H···S | 8.2 |

| N···H / H···N | 5.4 |

| Other | 3.0 |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

Theoretical studies employing Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses provide a detailed picture of the electron distribution and bonding characteristics of this compound. ELF is a method used in quantum chemistry to visualize the likelihood of finding an electron in the vicinity of a reference electron. High ELF values typically indicate the presence of covalent bonds and lone pairs. For this compound, ELF analysis is expected to show high localization in the C-C and C-H bonds of the benzoic acid and thiophene rings, as well as in the C-N, N-H, C-O, and O-H bonds. The lone pairs on the nitrogen, oxygen, and sulfur atoms would also be clearly identifiable as regions of high electron localization.

Localized Orbital Locator (LOL) studies offer a complementary perspective by mapping the kinetic energy of electrons. Regions with low kinetic energy correspond to areas where electrons are more localized, such as in bonding regions and lone pairs. In the context of this compound, LOL analysis would likely highlight the covalent nature of the bonds within the aromatic rings and the substituent groups. The visualization of these localized orbitals can provide valuable information about the molecule's reactivity and the specific sites prone to electrophilic or nucleophilic attack.

Reduced Density Gradient (RDG) for Weak Interactions

The Reduced Density Gradient (RDG) is a computational tool used to identify and visualize non-covalent interactions, which are crucial for understanding the supramolecular chemistry of a compound. RDG analysis plots the reduced density gradient against the electron density, revealing regions of steric repulsion, van der Waals interactions, and hydrogen bonding. For this compound, RDG analysis would be instrumental in identifying potential intramolecular hydrogen bonds, for instance, between the amino group and the carboxylic acid group, or between the amino group and the thiophene sulfur atom. Furthermore, it can predict how molecules of this compound might interact with each other in a condensed phase, highlighting the non-covalent forces that govern its crystal packing and solubility.

Supramolecular Interaction Mechanisms

The way molecules of this compound interact with each other is fundamental to its physical properties and its potential applications in materials science and pharmacology.

Hydrogen Bonding Networks

Due to the presence of both hydrogen bond donors (the amino and carboxylic acid groups) and acceptors (the carboxylic oxygen, the amino nitrogen, and the thiophene sulfur atom), this compound is expected to form extensive hydrogen bonding networks. In the solid state, it is likely that the carboxylic acid groups will form dimers through strong O-H···O hydrogen bonds, a common motif in carboxylic acids. Additionally, the amino group can participate in N-H···O or N-H···N hydrogen bonds, linking these dimers into larger supramolecular assemblies. The potential for the thiophene sulfur to act as a weak hydrogen bond acceptor could also influence the crystal packing.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

The methodology for docking simulations of this compound would involve preparing a 3D model of the molecule and the target protein. The docking software then explores various possible binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding affinity. For thiophene derivatives, docking studies have been successfully employed to predict their binding modes and affinities with various protein targets. researchgate.net

Applications As a Synthetic Synthon in Diverse Chemical Fields

Precursor in Medicinal Chemistry Research

The unique structural features of 2-Amino-4-(thiophen-2-yl)benzoic acid make it a compelling scaffold for the development of new therapeutic agents. The presence of the thiophene (B33073) ring, a common moiety in many pharmaceuticals, combined with the reactive amino and carboxylic acid groups, provides a platform for creating diverse molecular architectures.

The dual reactivity of the amino and carboxylic acid groups in this compound allows for its use in the synthesis of a variety of heterocyclic compounds. These heterocyclic systems are often key components of molecules designed to interact with biological targets, acting as ligands for receptors and enzymes. For instance, the amino and carboxylate functionalities can be utilized in condensation reactions to form fused heterocyclic systems.

One common approach involves the reaction of the anthranilic acid moiety with various reagents to construct new ring systems. For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of isatoic anhydride (B1165640) analogs, which are themselves versatile intermediates. Furthermore, the amino group can react with dicarbonyl compounds or their equivalents in cyclocondensation reactions to yield benzodiazepines or other related seven-membered heterocyclic structures. The carboxylic acid can be converted to an amide, which can then participate in intramolecular cyclization reactions.

| Starting Material | Reagent/Condition | Resulting Heterocycle | Potential Application |

| This compound | Phosgene or equivalent | Thiophene-substituted isatoic anhydride | Intermediate for pharmaceuticals |

| This compound | Dicarbonyl compounds | Thiophene-substituted benzodiazepine | CNS-active agents |

| This compound | α-Haloketones | Thiophene-substituted quinoline | Antimalarial, anticancer agents |

The development of new drugs often involves a detailed exploration of the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. This compound is an excellent starting point for SAR studies due to its multiple points for chemical modification.

Derivatization of this molecule can be systematically performed to probe the impact of various structural changes on biological activity. Key modifications include:

Modification of the Amino Group: The amino group can be acylated, alkylated, or converted into other nitrogen-containing functional groups. These modifications can alter the basicity and nucleophilicity of the nitrogen atom and introduce new steric bulk, which can be critical for receptor recognition.

Substitution on the Thiophene Ring: The thiophene ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents at different positions. These modifications can modulate the electronic properties and lipophilicity of the molecule.

Substitution on the Benzoic Acid Ring: The benzene (B151609) ring can also be further substituted, providing another avenue for fine-tuning the molecule's properties.

By systematically synthesizing and testing these derivatives, researchers can build a comprehensive understanding of the structural requirements for a desired biological effect. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

| Modification Site | Type of Modification | Potential Impact on Properties |

| Carboxylic Acid | Esterification, Amidation | Altered polarity, solubility, and hydrogen bonding |

| Amino Group | Acylation, Alkylation | Modified basicity, steric hindrance |

| Thiophene Ring | Electrophilic Substitution | Changes in electronic distribution and lipophilicity |

| Benzoic Acid Ring | Further Substitution | Fine-tuning of overall molecular properties |

Building Block in Material Science

The aromatic and functional nature of this compound also makes it a promising candidate for applications in material science. Its ability to be incorporated into larger molecular assemblies and polymers is of particular interest.

The bifunctional nature of this compound allows it to be used as a monomer in the synthesis of various polymers. For example, it can undergo polymerization through the formation of amide linkages, leading to the creation of polyamides. The presence of the thiophene ring in the polymer backbone can impart unique properties, such as thermal stability and conductivity.

These thiophene-containing polyamides can be designed to have specific properties by controlling the polymer's molecular weight and by copolymerizing with other monomers. The resulting materials could find applications in high-performance plastics, fibers, and films.

Thiophene-containing molecules are well-known for their use in organic electronics. The thiophene ring is electron-rich and can facilitate the transport of charge carriers. The extended π-system of this compound, which includes both the thiophene and benzene rings, suggests its potential as a building block for organic semiconductors.

This compound could be used to synthesize larger conjugated molecules or polymers for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The amino and carboxylic acid groups provide convenient handles for further functionalization to tune the material's electronic properties, solubility, and solid-state packing, which are all critical factors for device performance.

| Application Area | Role of this compound | Potential Advantage |

| Organic Field-Effect Transistors (OFETs) | Monomer for semiconducting polymer | Tunable electronic properties and processability |

| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive or charge-transport layers | Potential for high efficiency and color tuning |

| Organic Photovoltaics (OPVs) | Component of donor or acceptor material | Broad absorption and efficient charge separation |

Ligand in Coordination Chemistry

The presence of multiple potential donor atoms (the nitrogen of the amino group, the oxygens of the carboxylate group, and the sulfur of the thiophene ring) makes this compound an interesting ligand for the formation of coordination complexes with various metal ions.

The coordination mode of the ligand can vary depending on the metal ion, the reaction conditions, and the presence of other co-ligands. It can act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of a wide variety of coordination architectures, from simple mononuclear complexes to complex coordination polymers or metal-organic frameworks (MOFs).

These metal complexes can exhibit interesting properties, such as catalysis, magnetism, and luminescence. The ability to systematically modify the ligand by derivatizing the amino or carboxylic acid groups, or by substituting the aromatic rings, provides a means to fine-tune the properties of the resulting metal complexes for specific applications.

Design of Metal Complexes with Transition Metals

The design and synthesis of metal complexes with specific geometries and electronic properties are of great interest due to their potential applications in catalysis, materials science, and medicine. This compound and its derivatives are excellent ligands for the coordination of transition metal ions. The presence of nitrogen, oxygen, and sulfur atoms provides multiple donor sites for metal binding.

Schiff bases derived from 2-aminobenzoic acid and thiophene-2-carboxaldehyde have been successfully employed to create complexes with a range of transition metals, including Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). In these complexes, the ligand can coordinate to the metal ion in a terdentate fashion, utilizing the carboxylate oxygen, the azomethine nitrogen, and the thiophene sulfur as donor atoms. This multi-point attachment can lead to the formation of stable, well-defined octahedral or other geometries around the metal center. For instance, studies on metal complexes of a Schiff base derived from 2-thiophene carboxaldehyde and 2-aminobenzoic acid revealed that the ligand coordinates in a terdentate manner through its carboxylate oxygen, azomethine nitrogen, and thiophene sulfur donor sites.

Furthermore, derivatives such as 4-((thiophen-2-ylmethylene)-amino)-benzenesulfonamide have been used to synthesize complexes with Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), and Hg(II). In these cases, the Schiff base acts as a neutral and bidentate ligand, coordinating with the metal ions through its azomethine nitrogen and thiophene sulfur to form complexes with coordination numbers of 4 and 6.

The following table summarizes some examples of transition metal complexes designed using thiophene-containing benzoic acid derivatives:

| Metal Ion | Ligand Type | Coordination Mode | Resulting Geometry |

| Fe(III), Co(II), Ni(II) | Schiff base of 2-aminobenzoic acid and 2-thiophene carboxaldehyde | Terdentate (O, N, S) | Octahedral |

| Cu(II), Zn(II) | Schiff base of 2-aminobenzoic acid and 2-thiophene carboxaldehyde | Terdentate (O, N, S) | Octahedral |

| Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), Hg(II) | Schiff base of 4-aminobenzenesulfonamide and thiophene-2-carbaldehyde (B41791) | Bidentate (N, S) | Tetrahedral or Octahedral |

Influence of Coordination on Molecular Architecture and Properties

The coordination can lead to the formation of discrete mononuclear complexes or more elaborate polynuclear and supramolecular structures. For example, the use of mixed-ligand systems, such as combining a thiophene-2-carboxylate (B1233283) with another organic ligand like 2-amino-4,6-dimethoxypyrimidine, can result in the formation of coordination polymers with distinct structural motifs. In one instance, a Co(II) complex with these ligands exhibited a distorted tetrahedral coordination environment, and through a network of hydrogen bonds and π-π stacking interactions, a three-dimensional supramolecular architecture was generated. researchgate.net In contrast, a Cu(II) complex with the same ligands formed a one-dimensional coordination polymer featuring the classic paddle-wheel dinuclear copper units bridged by the aminopyrimidine ligand. researchgate.net

These structural variations, induced by coordination, directly influence the electronic, magnetic, and spectroscopic properties of the complexes. For example, the magnetic moments of Co(II), Ni(II), and Cu(II) complexes with thiophene-derived Schiff bases are indicative of octahedral geometries. The electronic spectra of these complexes also provide insights into the ligand field environment around the metal ion. The formation of such well-organized structures can also impact the biological activity of the organic ligand, often enhancing its efficacy.

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity in drug discovery and other fields. nih.gov The success of combinatorial chemistry relies on the availability of versatile building blocks, or "scaffolds," that can be readily functionalized with a variety of chemical groups.

This compound is an excellent candidate for a scaffold in combinatorial library synthesis. nih.gov Its bifunctional nature, possessing both an amino group and a carboxylic acid, allows for orthogonal chemical modifications. This means that the two functional groups can be reacted independently with different sets of building blocks, leading to a vast number of unique products from a single starting scaffold.

The general approach for utilizing a bifunctional scaffold like this compound in combinatorial synthesis, particularly on a solid support, would involve the following conceptual steps:

Attachment to a Solid Support: The carboxylic acid group can be anchored to a solid-phase resin, a common technique in combinatorial chemistry that simplifies purification by allowing for the removal of excess reagents and byproducts by simple filtration.

Diversification at the Amino Group: With the molecule attached to the resin, the free amino group can be reacted with a diverse set of building blocks, such as carboxylic acids (to form amides), aldehydes or ketones (to form Schiff bases, which can be further reduced to secondary amines), or isocyanates (to form ureas).

Cleavage from the Solid Support: After the desired modifications have been made, the final compounds are cleaved from the resin, yielding a library of molecules with a common core structure derived from this compound but with diverse substituents at the amino position.

This approach, known as parallel synthesis, can be used to generate a library of individual, purified compounds. Alternatively, the "split-and-pool" synthesis method can be employed to create much larger libraries of compound mixtures. While direct examples of large-scale combinatorial libraries based specifically on this compound are not extensively documented in readily available literature, the principles of combinatorial chemistry and the known reactivity of 2-aminothiophene and aminobenzoic acid derivatives strongly support its potential in this application. The 2-aminothiophene moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in known biologically active compounds. cabidigitallibrary.org This further underscores the value of using this compound and related structures for the generation of new chemical entities with potential therapeutic applications.

Future Research Directions and Perspectives

Development of Chemo- and Regioselective Synthesis of Advanced Derivatives

A primary focus for future synthetic research will be the development of highly controlled methods for the functionalization of the 2-Amino-4-(thiophen-2-yl)benzoic acid core. Achieving chemo- and regioselectivity is paramount for creating a library of advanced derivatives with precisely tailored properties. Research in this area will likely concentrate on several key strategies:

Selective C-H Functionalization: Directing reactions to specific carbon-hydrogen bonds on either the thiophene (B33073) or the benzoic acid ring will enable the introduction of new functional groups without the need for pre-functionalized starting materials. This approach enhances atom economy and synthetic efficiency.

Orthogonal Protecting Group Strategies: Developing robust methods to selectively protect the amino and carboxylic acid functionalities will be crucial. This allows for independent manipulation of the thiophene and benzoic acid rings, opening pathways to complex, multifunctional derivatives.

Metal-Catalyzed Cross-Coupling: Expanding the scope of transition metal-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, will facilitate the regioselective introduction of a wide array of substituents (aryl, alkyl, etc.) at specific positions on the thiophene ring. organic-chemistry.org

Halogen/Lithium Exchange Reactions: Further exploration of chemo- and regioselective bromine/lithium exchange reactions offers a powerful tool for creating specific substitution patterns on the thiophene ring, which can then be derivatized further. mdpi.com

These advanced synthetic methodologies will be instrumental in systematically modifying the compound's structure to fine-tune its electronic, optical, and biological properties.

Exploration of Novel Reaction Pathways and Catalytic Systems

Moving beyond established synthetic methods, future research will aim to uncover and harness novel reaction pathways and catalytic systems. This exploration is key to accessing unprecedented chemical space and improving the sustainability of synthetic processes.

Key areas of investigation include:

Photoredox Catalysis: Utilizing visible light to drive chemical transformations offers a green and efficient alternative to traditional thermal methods. Research into photocatalytic C-H functionalization or cross-coupling reactions could provide mild and highly selective routes to novel derivatives. acs.org

Organocatalysis: The use of small organic molecules as catalysts presents an attractive, metal-free approach. Developing organocatalytic methods for asymmetric synthesis could lead to chiral derivatives of this compound, which is of significant interest for pharmaceutical applications. rsc.org

Domino and Cascade Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially can dramatically increase synthetic efficiency. A palladium-catalyzed domino reaction, for instance, could enable C-S bond formation, cross-coupling, and cyclization in a single step to build complex fused systems. organic-chemistry.org

Lewis Acid Catalysis: Investigating Lewis acid-catalyzed reactions, such as ring-opening reactions of strained systems, could provide new pathways for constructing complex molecular architectures appended to the core scaffold. acs.org

The development of such innovative catalytic systems will not only expand the toolkit for modifying this compound but also align with the principles of green chemistry by reducing waste and energy consumption.

Advanced Computational Modeling for Predictive Design

Computational chemistry is set to play an increasingly vital role in guiding the synthesis and application of this compound derivatives. Advanced modeling techniques can accelerate the discovery process by predicting molecular properties and reaction outcomes, thereby minimizing trial-and-error experimentation.

Future computational efforts will likely focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectral properties of designed derivatives. rsc.orgresearchgate.net It can help rationalize reaction mechanisms and predict the regioselectivity of synthetic transformations.

Molecular Docking Simulations: For applications in medicinal chemistry, molecular docking can predict the binding affinity and orientation of derivatives within the active sites of biological targets like enzymes and receptors. nih.gov This allows for the rational design of compounds with enhanced biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By correlating structural features with observed activity, QSAR models can be developed to predict the biological potency or material properties of yet-unsynthesized derivatives, guiding the selection of the most promising candidates for synthesis.

Pharmacokinetic Modeling: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, which is crucial for the development of potential drug candidates. rsc.org

Integrating these computational approaches into the research workflow will enable a more targeted and efficient design-synthesize-test cycle for developing new molecules with desired functions.

Table 1: Computational Approaches for Derivative Design

| Computational Method | Application in Research | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity | Electronic structure, HOMO-LUMO gap, spectral data |

| Molecular Docking | Virtual screening, predicting binding modes | Binding affinity, protein-ligand interactions |

| QSAR | Predicting activity of novel compounds | Biological potency, material characteristics |

| ADME Modeling | Assessing drug-likeness | Solubility, permeability, metabolic stability |

Integration into Multi-component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov The bifunctional nature of this compound makes it an ideal candidate for incorporation into such reaction systems.

Future research will explore its use in:

Gewald Reaction: The 2-aminothiophene moiety itself is often synthesized via the Gewald three-component reaction. researchgate.netnih.gov Further modifications of this reaction using derivatives of the title compound could lead to highly substituted and complex thiophene systems. nih.govrsc.orgiau.ir

Ugi and Passerini Reactions: The amino and carboxylic acid groups of the benzoic acid portion are perfectly suited for isocyanide-based MCRs like the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction. mdpi.comorganic-chemistry.orgresearchgate.net Using this compound in these reactions would allow for the one-pot synthesis of complex, peptide-like scaffolds decorated with a thiophene unit, offering rapid access to libraries of potential bioactive compounds. mdpi.com

By leveraging the power of MCRs, chemists can efficiently generate diverse libraries of complex molecules based on the this compound scaffold for high-throughput screening in drug discovery and materials science.

Discovery of Novel Applications in Emerging Areas of Chemical Science

While the foundational applications of thiophene and aminobenzoic acid derivatives are known, the unique combination within this compound opens doors to novel applications in cutting-edge fields.

Promising areas for future investigation include:

Materials Science: Thiophene-based molecules are renowned for their use in organic electronics. researchgate.net Derivatives of the title compound could be explored as building blocks for organic semiconductors, dye-sensitized solar cells, and organic light-emitting diodes (OLEDs), where the aminobenzoic acid moiety can be used to tune solubility, packing, and electronic properties. researchgate.netespublisher.com

Medicinal Chemistry and Chemical Biology: The 2-aminothiophene motif is a "privileged scaffold" present in numerous bioactive compounds with a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.comresearchgate.netmdpi.com Future work will focus on synthesizing and screening libraries of derivatives to identify novel inhibitors of specific biological targets. researchgate.netnih.gov

Corrosion Inhibition: Thiophene derivatives have shown promise as corrosion inhibitors for metals. eprajournals.com Research could explore how the specific structure of this compound and its derivatives enhances their ability to protect metal surfaces.

The exploration of these emerging applications will be driven by interdisciplinary collaboration, combining advanced synthesis with materials testing and biological screening to unlock the full potential of this versatile chemical scaffold.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-4-(thiophen-2-yl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling thiophene derivatives with benzoic acid precursors. For example, bromination of 4-(thiophen-2-yl)benzoic acid followed by amination can yield the target compound. Key parameters to optimize include:

Q. How can this compound be characterized using spectroscopic methods?

Methodological Answer:

- NMR spectroscopy : Analyze aromatic protons (δ 7.0–8.5 ppm for thiophene and benzoic acid moieties) and amino groups (δ 5.0–6.0 ppm). Use DMSO-d6 as a solvent for improved resolution .

- LC-MS : Employ a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) for quantification. Monitor the [M+H]+ ion at m/z 236.1 .

- FT-IR : Confirm the presence of carboxylic acid (1700–1720 cm⁻¹) and amino (3300–3500 cm⁻¹) functional groups .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column chromatography : Use silica gel (60–120 mesh) with an eluent system of ethyl acetate/hexane (3:7) to separate polar impurities .

- Recrystallization : Dissolve the crude product in hot ethanol and cool to 4°C for crystal formation, achieving >95% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data for molecular properties?

Methodological Answer:

- Density Functional Theory (DFT) validation : Compare calculated vibrational frequencies (e.g., using B3LYP/6-31G*) with experimental FT-IR data to identify outliers .

- Crystallographic analysis : Use single-crystal X-ray diffraction (ORTEP-III software) to validate bond lengths and angles against DFT-optimized geometries .

- Statistical analysis : Apply multivariate regression to quantify deviations in thermochemical properties (e.g., atomization energies) .

Q. What strategies ensure the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Q. How can interactions between this compound and biological targets be mechanistically studied?

Methodological Answer:

- Enzyme inhibition assays : Measure IC50 values using fluorescence-based assays with recombinant enzymes (e.g., topoisomerase II) .

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to quantify binding kinetics (ka/kd) with target proteins .

- Molecular docking : Use AutoDock Vina to predict binding modes, followed by MD simulations to assess stability over 100 ns .

Q. How should researchers validate analytical methods for quantifying trace impurities in the compound?

Methodological Answer:

- Method precision : Perform intra-day and inter-day repeatability tests with ≤5% RSD for retention times .

- Limit of detection (LOD) : Achieve 0.1 µg/mL sensitivity via signal-to-noise ratios >3:1 in LC-MS .

- Cross-lab validation : Collaborate with independent labs to confirm reproducibility using harmonized protocols (e.g., ISO 17025 guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.